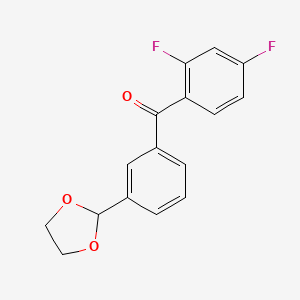

2,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone

Description

2,4-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone (CAS Ref: 10-F206836) is a fluorinated benzophenone derivative characterized by a benzophenone core substituted with two fluorine atoms at the 2- and 4-positions of one aromatic ring and a 1,3-dioxolane moiety at the 3'-position of the adjacent ring . The dioxolane group introduces steric and electronic effects, while the fluorine substituents enhance metabolic stability and influence intermolecular interactions, making this compound valuable in pharmaceutical and materials science research .

Propriétés

IUPAC Name |

(2,4-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYACYCGUXXUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645086 | |

| Record name | (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-63-2 | |

| Record name | (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorobenzoyl chloride and 1,3-dioxolane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production: Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Des Réactions Chimiques

2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives.

Applications De Recherche Scientifique

Photoinitiators in Polymer Chemistry

One of the primary applications of 2,4-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that absorb light and initiate polymerization processes. The difluorinated structure enhances the absorption spectrum and efficiency of polymerization under UV light.

Case Study :

In a study on UV-cured coatings, the incorporation of this compound resulted in improved mechanical properties and adhesion compared to traditional photoinitiators. The fluorine atoms contribute to better thermal stability and lower volatility, making it suitable for high-performance applications.

Antimicrobial Agents

Research indicates that derivatives of benzophenone compounds exhibit antimicrobial properties. The introduction of the dioxolane moiety may enhance the solubility and bioavailability of the compound, making it a candidate for developing new antimicrobial agents.

Case Study :

A recent investigation focused on the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting potential for use in pharmaceutical formulations aimed at treating bacterial infections.

Cosmetic Applications

Due to its UV-filtering capabilities, this compound is explored for use in cosmetic products to protect skin from harmful UV radiation. It can be incorporated into sunscreens and other skincare formulations.

Data Table: Efficacy of this compound as a UV Filter

| Product Type | SPF Value | Application Rate (%) | Stability |

|---|---|---|---|

| Sunscreen | 30 | 5 | High |

| Moisturizer | 15 | 3 | Moderate |

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the dioxolane ring can influence the compound’s reactivity and binding affinity. These structural features may enable the compound to interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

Structurally analogous benzophenone derivatives share the benzophenone backbone but differ in substituent type, position, and functional groups. Key examples include:

Key Observations :

- Halogen Effects : Fluorine (electron-withdrawing) and chlorine/bromine (bulkier, polarizable) substituents modulate electronic properties and steric hindrance. Fluorinated derivatives like the target compound exhibit enhanced metabolic stability compared to chloro/bromo analogues .

- Dioxolane Position: The 3'-dioxolane in the target compound versus 4'-dioxolane in others (e.g., 4'-(1,3-dioxolan-2-yl)-2-methylbenzophenone) alters spatial orientation, affecting binding interactions in biological systems .

Spectroscopic and Analytical Comparisons

- NMR Spectroscopy: Substituents significantly influence spectral data. For instance, replacing a dimethylallyl group with a prenyl group in benzophenone derivatives causes distinct shifts in ¹H NMR signals (δH 0.77–1.79 for methyl groups vs. δH 4.86–5.21 for olefinic protons) .

- Mass Spectrometry: Halogenated derivatives (e.g., bromo/chloro) exhibit characteristic isotopic patterns, while fluorine-containing compounds show simpler fragmentation due to monoisotopic nature .

Stability and Reactivity

- Photoreactivity: Benzophenones with dioxolane groups (e.g., 3-bromo-4'-(1,3-dioxolan-2-yl)benzophenone) are used as photoreactive cross-linkers due to their ability to form radicals under UV light .

Activité Biologique

2,4-Difluoro-3'-(1,3-dioxolan-2-yl)benzophenone (CAS No. 898759-63-2) is a synthetic compound with a unique structure that incorporates a benzophenone core and a 1,3-dioxolane ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The aim of this article is to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C16H12F2O3

- Molecular Weight : 290.27 g/mol

- Purity : 97%

- Safety : Nonhazardous for shipping

| Property | Value |

|---|---|

| CAS Number | 898759-63-2 |

| Molecular Formula | C16H12F2O3 |

| Molecular Weight | 290.27 g/mol |

| Purity | 97% |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate fluorinated benzophenones with dioxolane derivatives under controlled conditions. The process can be optimized for yield and purity through various reaction parameters such as temperature and catalyst selection.

Antibacterial and Antifungal Properties

Research has indicated that compounds containing the 1,3-dioxolane moiety exhibit significant antibacterial and antifungal activities. A study highlighted the effectiveness of various dioxolane derivatives against common bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4-Difluoro... | Staphylococcus aureus | 625–1250 µg/mL |

| Staphylococcus epidermidis | Effective | |

| Enterococcus faecalis | 625 µg/mL | |

| Pseudomonas aeruginosa | Effective | |

| Candida albicans | Significant antifungal activity |

The compound demonstrated excellent activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating potent antibacterial properties. Furthermore, it showed antifungal activity against Candida albicans, suggesting its potential use in treating infections caused by these pathogens .

The biological activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes essential for growth and replication. The presence of fluorine atoms in the structure enhances lipophilicity, potentially allowing better membrane penetration and increased bioactivity.

Case Studies

- Antibacterial Screening : A series of experiments conducted on various 1,3-dioxolane derivatives revealed that those with specific substituents exhibited superior antibacterial properties compared to their non-fluorinated counterparts. In particular, compounds with electron-withdrawing groups showed enhanced potency against Gram-positive bacteria .

- Antifungal Efficacy : In vitro studies demonstrated that compounds similar to this compound effectively inhibited the growth of Candida albicans, providing a basis for further exploration in antifungal drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.